molecular formula C9H11NO2S B8580143 4-Hydroxy-4-thiazol-2-yl-cyclohexanone

4-Hydroxy-4-thiazol-2-yl-cyclohexanone

Cat. No.: B8580143
M. Wt: 197.26 g/mol
InChI Key: APJQOFZMUGLMPD-UHFFFAOYSA-N
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Description

4-Hydroxy-4-thiazol-2-yl-cyclohexanone is a bicyclic organic compound combining a cyclohexanone backbone with a thiazole substituent. Its structure features:

  • A hydroxyl group (-OH) and a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the 4-position of the cyclohexanone.
  • Potential applications in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or antimicrobial agents) due to the thiazole moiety’s bioactivity .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-hydroxy-4-(1,3-thiazol-2-yl)cyclohexan-1-one

InChI

InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-10-5-6-13-8/h5-6,12H,1-4H2

InChI Key

APJQOFZMUGLMPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=NC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Bioactivity/Applications
4-Hydroxy-4-thiazol-2-yl-cyclohexanone Cyclohexanone + thiazole -OH, thiazole Hypothetical: Enzyme inhibition (e.g., kinase targets)
4-(4-Hydroxyphenyl)cyclohexanone () Cyclohexanone + phenol -OH, phenyl Intermediate in polymer/small-molecule synthesis
4-Heptylcyclohexanone () Cyclohexanone + alkyl chain Ketone, heptyl group Industrial solvent, low bioactivity
5-Hydroxy-2-nitrobenzoic acid () Benzoic acid derivative -OH, -NO₂, -COOH Antimicrobial or dye precursor

Key Observations

Phenolic analogs (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) may exhibit stronger hydrogen-bonding interactions due to the aromatic -OH group.

Solubility and Reactivity :

  • Thiazole-containing compounds often display moderate solubility in polar solvents (e.g., DMSO) but poor aqueous solubility, whereas nitro- or carboxyl-substituted derivatives (e.g., 5-Hydroxy-2-nitrobenzoic acid) are more polar and water-soluble .

Synthetic Utility: Cyclohexanone derivatives with aromatic substituents (e.g., thiazole, phenyl) are common intermediates in drug discovery, whereas alkyl-substituted variants are typically used in materials science.

Recommendations for Further Study

Consult specialized databases (e.g., SciFinder, CAS Content Collection) for synthesis protocols and bioactivity data.

Perform density functional theory (DFT) calculations to compare electronic properties with analogs.

Explore structure-activity relationships (SAR) by synthesizing derivatives with modified substituents.

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